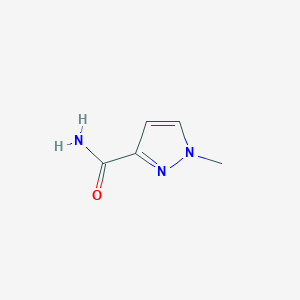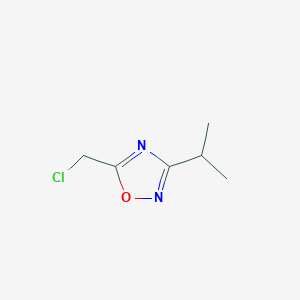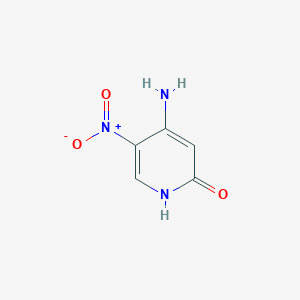
4-Amino-5-nitro-2-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves reactions of primary amines with other chemical groups. For example, the synthesis of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives is achieved through the reaction of primary amines with a specific carbonitrile, under mild conditions, offering an environmentally friendly pathway . Similarly, reactions of aminopyrimidines with amines and thiols have been studied, indicating the potential for regio- and stereoselective addition reactions .
Molecular Structure Analysis
The molecular structures of related compounds have been determined through various methods, including X-ray crystallography. The crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals with other compounds have been reported, showing different hydrogen bonding patterns and crystal packing . The molecular-electronic structures of nitroso-substituted aminopyrimidines have been analyzed, revealing polarized structures and charge-assisted hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions of related compounds involve rearrangements and addition reactions. For instance, 4-amino-5-nitro-6-phenylethynylpyrimidines can rearrange into different compounds catalyzed by pyridine, and undergo addition reactions with amines and thiols . These reactions are influenced by the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely tied to their molecular and crystal structures. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining the properties of these compounds. For example, the crystal structure of 4-aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid reveals a two-dimensional network formed by hydrogen bonds and π-π stacking interactions, which could influence its solubility and melting point .
科学的研究の応用
Chemical Reactions and Synthesis
4-Amino-5-nitro-2-pyridinol and its derivatives are studied for their chemical reactivity and synthesis processes. For instance, Čikotienė et al. (2007) explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, revealing the potential for creating various products through regio- and stereoselective addition reactions (Čikotienė et al., 2007). Additionally, Hutter and Benner (2003) synthesized a C-glycoside exhibiting a nonstandard hydrogen-bonding pattern, demonstrating the compound's stability and potential as a genetic alphabet component (Hutter & Benner, 2003).
Material Science and Energetic Materials
In material science, 4-Amino-5-nitro-2-pyridinol derivatives are used in the development of energetic materials. Ma et al. (2018) synthesized a pyridine-based energetic material, showcasing its high density, low thermal stability, and good detonation properties (Ma et al., 2018).
Molecular and Supramolecular Structures
The study of molecular and supramolecular structures involving 4-Amino-5-nitro-2-pyridinol derivatives has been conducted. For example, Bakke (2004) investigated the synthesis and reactions of nitropyridines, revealing insights into their molecular structures and potential applications (Bakke, 2004).
Optical and Electrochemical Properties
The compound's derivatives are also examined for their optical and electrochemical properties. Donohoe et al. (2010) studied the oxidative cyclization of amino alcohols, which is important for constructing pyrrolidines and understanding their physical properties (Donohoe et al., 2010).
Potential in Anticancer Agents
There is ongoing research into the potential of 4-Amino-5-nitro-2-pyridinol derivatives as anticancer agents. Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, evaluating their effects on the proliferation of cancer cells (Temple et al., 1983).
Safety And Hazards
“4-Amino-5-nitro-2-pyridinol” is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
特性
IUPAC Name |
4-amino-5-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-3-1-5(9)7-2-4(3)8(10)11/h1-2H,(H3,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJIDQYWANWLCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542845 |
Source


|
| Record name | 4-Amino-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-nitro-2-pyridinol | |
CAS RN |
99479-77-3 |
Source


|
| Record name | 4-Amino-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


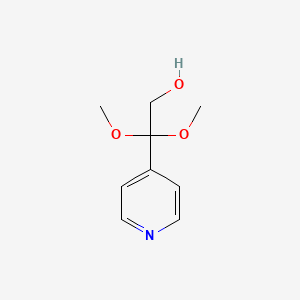

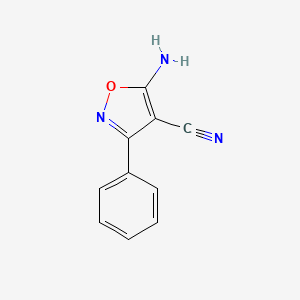
![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)



